

Application Notes: High-Throughput Screening with ML-9 Free Base

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Compound of Interest

Compound Name: ML-9 free base

Cat. No.: B1676664

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Introduction

ML-9 free base is a potent and cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction and other cellular processes involving the actin-myosin cytoskeleton.[1] Beyond its primary target, ML-9 also exhibits inhibitory activity against other kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), Akt kinase, and it affects the function of Stromal Interaction Molecule 1 (STIM1).[2][3][4][5] This multi-target profile makes ML-9 a valuable pharmacological tool for dissecting signaling pathways and a useful control compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these targets. These application notes provide detailed protocols for utilizing **ML-9 free base** in HTS settings.

Mechanism of Action

ML-9 primarily functions as a competitive inhibitor at the ATP-binding site of MLCK. By inhibiting MLCK, it prevents the phosphorylation of the myosin regulatory light chain (MLC), which is a critical step for the activation of myosin ATPase and subsequent interaction with actin filaments to generate force and cellular contraction.[1] Its activity against other kinases, though less potent, allows for its use in broader screening contexts to probe the selectivity of novel inhibitory compounds. ML-9 has also been shown to induce autophagy by stimulating the formation of autophagosomes.[2][3]



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Caption: Simplified signaling pathway of ML-9 action.

Quantitative Data Summary

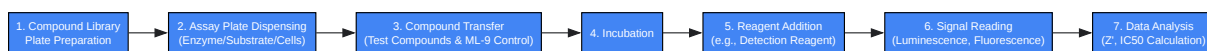
The inhibitory activity of **ML-9 free base** has been characterized against several kinases. This data is essential for determining appropriate concentrations for use in screening assays and for interpreting results.

Target Kinase	Inhibition Constant (K _i)	Notes	Reference
Myosin Light Chain Kinase (MLCK)	4 μM	Primary target, potent inhibition.	[2],[3],[5]
Protein Kinase A (PKA)	32 μM	Moderate inhibition.	[2],[3],[5]
Protein Kinase C (PKC)	54 μM	Moderate inhibition.	[2],[3],[5]

Cellular Effect	Effective Concentration	Cell Type	Notes	Reference
Induction of Cell Death	50-100 μ M	Cardiomyocytes	Significant cell death observed after 24 hours.	[2],[3]
Decreased STIM1 Protein Levels	50 μ M	Cardiomyocytes	~42% decrease after 1-4 hours.	[2],[3]
Inhibition of Vascular Contraction	10-30 μ M	Rabbit Mesenteric Artery	Dose-dependent inhibition of KCl-induced contraction.	[1]

High-Throughput Screening Workflow

A typical HTS workflow involves several automated steps to test a large number of compounds efficiently. ML-9 can be incorporated as a positive control for inhibition in assays targeting MLCK or related kinases.



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References

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- 5. ML-9 Free Base | CAS 110448-31-2 | [TargetMol](https://www.TargetMol.com) | [Biomol.com](https://www.Biomol.com) [[biomol.com](https://www.Biomol.com)]
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